molecular formula C11H13ClF3N B1454461 3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride CAS No. 1807885-07-9

3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride

Cat. No. B1454461
CAS RN: 1807885-07-9
M. Wt: 251.67 g/mol
InChI Key: ZRUYVYDSAJHUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride” is a research chemical with the CAS Number: 1269151-96-3 . It has a molecular weight of 251.68 . The IUPAC name for this compound is 3-[3-(trifluoromethyl)phenyl]cyclobutylamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)6-8;/h1-4,8,10H,5-6,15H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

. It’s typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Modular Synthon for Medicinal Chemistry

One study focused on the synthesis of a protected 2-aminocyclobutanone, serving as a modular synthon for accessing cyclobutanone-containing lead inhibitors of hydrolase enzymes, such as serine proteases and metalloproteases. This research demonstrates the potential of cyclobutanone derivatives in the development of new therapeutic agents (Thahani S Habeeb Mohammad et al., 2020).

Synthesis of VLA-4 Antagonists

Another study describes the efficient synthesis of 3-aminocyclobut-2-en-1-ones by condensing cyclobuta-1,3-diones with a phenylalanine-derived primary amine. These compounds were found to be potent antagonists of VLA-4, a protein involved in immune responses and inflammatory processes, highlighting the potential for cyclobutane derivatives in the development of anti-inflammatory drugs (S. Brand et al., 2003).

Trifluoromethyl-Substituted Analogs

Research into trifluoromethyl-substituted analogs of 1-aminocyclobutane-1-carboxylic acid has led to the synthesis of compounds with potential applications in pharmaceutical development. The synthesis involves the transformation of the acid moiety into the trifluoromethyl group, showcasing the versatility of cyclobutane derivatives in drug design (D. Radchenko et al., 2009).

Diastereo- and Enantioselective Synthesis

The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes has been reported. This method highlights the importance of aminocyclobutanes in the synthesis of biologically active compounds with multiple substituents and stereocenters, offering new avenues for the development of stereochemically complex molecules (Shengyu Feng et al., 2019).

Stereoselective Synthesis of Cyclobutane Scaffolds

Stereoselective synthesis techniques have been developed for creating tri-functionalized cyclobutane scaffolds, which are vital for the construction of compounds with potential applications in various fields of chemistry and pharmacology. These techniques allow for the control of stereochemistry, which is crucial in the biological activity of the resulting compounds (Zong Chang et al., 2019).

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)6-8;/h1-4,8,10H,5-6,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUYVYDSAJHUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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